3,3-Dimethoxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring two methoxy groups (-OCH3) attached to the third carbon atom and a methyl group (-CH3) attached to the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 2-Methylpropanoic Acid: One common synthetic route involves the methylation of 2-methylpropanoic acid using methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield this compound.
Starting from 2-Methylpropene: Another approach involves the oxidation of 2-methylpropene to form 2-methylpropanoic acid, followed by methylation using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand metabolic pathways and enzyme activities.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
3,3-Dimethoxy-2-methylpropanoic acid is similar to other compounds such as 2,3-dihydroxy-2-methylpropanoic acid and methyl 3,3-dimethoxypropionate. its unique structure, with two methoxy groups and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxy-2-methylpropanoic acid
Methyl 3,3-dimethoxypropionate
Eigenschaften
Molekularformel |
C6H12O4 |
---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3,3-dimethoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(5(7)8)6(9-2)10-3/h4,6H,1-3H3,(H,7,8) |
InChI-Schlüssel |
OEFYPYDLUNTURE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.